molecular formula C21H20N2O5 B2684793 N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919760-93-3

N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No. B2684793
CAS RN: 919760-93-3
M. Wt: 380.4
InChI Key: CVUCCYYLNNFLMA-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, also known as AMCA, is a synthetic compound that has been studied for its potential applications in scientific research. AMCA is a derivative of coumarin, a natural compound found in many plants that has been used for medicinal purposes for centuries. In

Scientific Research Applications

Antibacterial and Antioxidant Activities

Research on coumarin derivatives, which include compounds structurally similar to N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, has shown promising antibacterial and antioxidant activities. For instance, the synthesis and characterization of new thiazolidinones containing coumarin moieties have been reported to demonstrate significant antibacterial activity against strains such as E. coli, S. aureus, and B. subtilis, alongside notable antioxidant activities (Hamdi et al., 2012). These findings suggest the potential utility of such compounds in developing new antibacterial and antioxidant agents.

Neuroprotective Effects

Novel pyrano[3,2-c]chromene derivatives, closely related in structure to the compound , have been synthesized and evaluated for their neuroprotective effects. One study demonstrated that certain derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE), suggesting potential benefits in neuroprotection and the treatment of neurodegenerative diseases (Sameem et al., 2017).

Antimalarial Activity

Compounds with structures similar to this compound have also been explored for their antimalarial activity. Research in this area has led to the synthesis and quantitative structure-activity relationships (QSAR) studies of tebuquine and related compounds, demonstrating significant activity against Plasmodium berghei in mice (Werbel et al., 1986). These studies provide a foundation for further exploration of such compounds as potential antimalarial agents.

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-12-4-6-16-14(10-21(26)28-19(16)8-12)9-20(25)23-17-11-15(22-13(2)24)5-7-18(17)27-3/h4-8,10-11H,9H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUCCYYLNNFLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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